![molecular formula C9H9B B3112415 3-Bromo-5-methylstyrene CAS No. 189324-29-6](/img/structure/B3112415.png)
3-Bromo-5-methylstyrene
Overview
Description
3-Bromo-5-methylstyrene (3-BMS) is a halogenated aromatic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a range of chemical and biochemical reactions. 3-BMS has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials made up of metal ions or clusters coordinated to organic ligands. They are known for their high porosity and structural versatility .
Carbon Dioxide (CO2) Capture
The compound can be used in the design and implementation of new porous materials for carbon dioxide (CO2) separation by selective adsorption. This is a rapidly increasing research area due to its importance in energy and environment-related applications .
Synthesis of Fluorinated Compounds
α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds. The compound can be used in the synthesis of these derivatives .
Cycloaddition Reactions
The compound can be used in [3 + 2] cycloaddition reactions. These reactions are useful in the synthesis of five-membered rings, which are common structures in many natural products and drugs .
Impurity Profiling
Liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology can be used for rapid impurity profiling of the compound. This is important in the drug development process .
Inhibition of SARS-CoV-2
Some isoxazolines derived from the compound have shown potential for the inhibition of SARS-CoV-2, the virus that causes COVID-19 .
properties
IUPAC Name |
1-bromo-3-ethenyl-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKMNJUWFPMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylstyrene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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